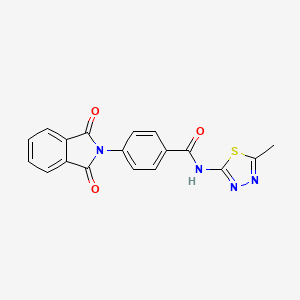

![molecular formula C12H14O3 B2378853 ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate CAS No. 273929-53-6](/img/structure/B2378853.png)

ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

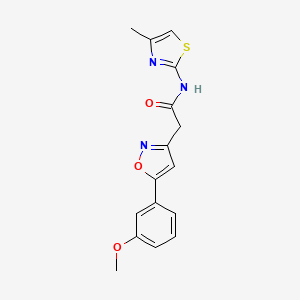

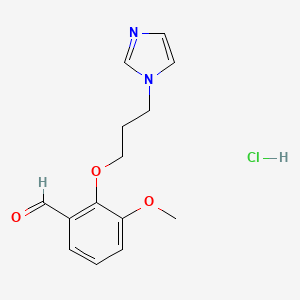

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate is a chemical compound with the molecular formula C12H14O3 . It is a derivative of benzofuran, which consists of a fused benzene and furan ring .

Synthesis Analysis

The synthesis of benzofuran derivatives, including ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core consists of a fused benzene and furan ring .Chemical Reactions Analysis

Benzofuran compounds, including ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate, have been utilized in various chemical reactions due to their versatility and unique physicochemical properties . For instance, benzofuran substituted chalcone compounds have been developed and utilized as anticancer agents .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran derivatives, including ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate, exhibit promising anti-tumor properties. Researchers have investigated their effects on various cancer cell lines, highlighting their potential as therapeutic agents against malignancies . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.

Antibacterial Properties

These compounds also demonstrate antibacterial activity. Their ability to inhibit bacterial growth makes them valuable candidates for developing novel antibiotics. Researchers have explored their effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-Oxidative Effects

Benzofuran derivatives, including our compound of interest, possess anti-oxidative properties. These molecules scavenge free radicals, protecting cells from oxidative stress and associated damage. Such properties are relevant in preventing age-related diseases and maintaining overall health .

Anti-Inflammatory Potential

Inflammation plays a pivotal role in various diseases. Benzofuran derivatives have been investigated for their anti-inflammatory effects. By modulating inflammatory pathways, they may contribute to managing conditions like arthritis, cardiovascular diseases, and neurodegenerative disorders .

Anti-Parasitic Activity

Certain benzofuran compounds exhibit anti-parasitic properties. These molecules may target parasites responsible for diseases such as malaria, leishmaniasis, and trypanosomiasis. Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate could potentially contribute to this field .

Alzheimer’s Disease (AD) Research

Recent findings suggest that benzofuran analogs can inhibit amyloid aggregation, a hallmark of AD. Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate, with blood-brain barrier permeability, may offer an alternative treatment strategy for AD .

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they interact with multiple targets and pathways .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Orientations Futures

Benzofuran compounds, including ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have also been developed and utilized as anticancer agents .

Propriétés

IUPAC Name |

ethyl (2Z)-2-(6,7-dihydro-5H-1-benzofuran-4-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-8H,2-5H2,1H3/b9-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUKMZHHWKFKQB-HJWRWDBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCC2=C1C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCC2=C1C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2378779.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2378782.png)

![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)

![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)

![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)